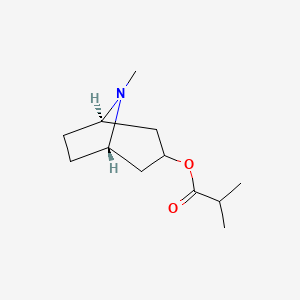

Tropine isobutyrate

Descripción

Evolution of Tropane (B1204802) Alkaloid Research and Derivatives

The scientific journey into tropane alkaloids began in the 19th century with the isolation of foundational compounds like atropine (B194438) by K. Mein in 1831, hyoscyamine (B1674123) by P. L. Geiger in 1833, and cocaine by Friedrich Gaedcke in 1855. bris.ac.uk A pivotal moment in understanding their structure came in 1880 when K. Kraut and W. Lossen discovered that these alkaloids could be chemically split into a tropine (B42219) base and an acid. bris.ac.uk The structural elucidation of the tropane core was advanced significantly by Richard Willstätter, who first synthesized tropinone (B130398) and cocaine from it in the early 1900s. nih.govbris.ac.uk Another landmark was Sir Robert Robinson's elegant biomimetic, one-pot synthesis of tropinone in 1917, which mirrored the presumed biosynthetic pathways in plants. nih.govresearchgate.net

Research has since expanded dramatically, identifying over 200 different tropane alkaloids. numberanalytics.comuomustansiriyah.edu.iq Modern research has moved into the genetic and enzymatic realms, revealing that the biosynthetic pathways for tropane alkaloids have evolved independently in different plant lineages—a concept known as polyphyletic evolution. ou.edupnas.orgresearchgate.net For instance, the enzymes that perform the same key reaction step in the Solanaceae family (which produces atropine) and the Erythroxylaceae family (which produces cocaine) belong to entirely different protein families, providing strong evidence for convergent evolution. pnas.orgresearchgate.net This ongoing research, leveraging genomics and transcriptomics, continues to uncover the complex regulatory networks and evolutionary patterns governing the production of this diverse class of molecules. ou.eduresearchgate.netuniv-tours.fr

Significance of Esterification in Tropane Chemistry

Esterification is a fundamental chemical process in the diversification of tropane alkaloids. The core structure, tropane, features a hydroxyl group (-OH) at the 3-position of the bicyclic ring, and this alcohol is known as tropine. uomustansiriyah.edu.iq The vast majority of naturally occurring and semi-synthetic tropane alkaloids are esters formed at this position. bris.ac.ukuomustansiriyah.edu.iqmdpi.com The process involves the chemical bonding of tropine (or its stereoisomer, pseudotropine) with a variety of organic acids. uomustansiriyah.edu.iq This ester linkage is critical, as the specific acid attached to the tropine core largely determines the compound's pharmacological properties. ontosight.aiontosight.ai

For example, the esterification of tropine with tropic acid yields hyoscyamine, which racemizes to form the well-known and medically important atropine. uomustansiriyah.edu.iq The esterification of a derivative of tropine (ecgonine) with benzoic acid is a key step in the formation of cocaine. mdpi.com Semi-synthetic derivatives are also created through this process; the esterification of tropine with mandelic acid produces homatropine (B1218969), a mydriatic agent. mdpi.com The discovery of this esterification process to create novel tropane derivatives is credited to Albert Ladenburg. bris.ac.uk This modification through esterification is a central theme in tropane chemistry, providing a molecular scaffold that can be adapted to produce a wide array of compounds with diverse applications. ontosight.ainih.gov

Niche of Tropine Isobutyrate within Tropane Ester Research

Within the broad family of tropane esters, this compound holds a specific niche as a synthetic derivative. ontosight.ai It is the ester formed from the reaction of tropine and isobutyric acid (also known as 2-methylpropanoic acid). ontosight.ai The synthesis is typically achieved through standard esterification methods, such as reacting tropine with isobutyric acid or isobutyric anhydride (B1165640). ontosight.aichemicalbook.com

This compound is primarily utilized as a fine chemical intermediate and a research compound. ontosight.ailookchem.com Its structure, containing the tropane moiety, suggests it may possess biological activities analogous to other anticholinergic tropane alkaloids like atropine and scopolamine (B1681570). ontosight.ai While not a widely known pharmaceutical itself, it serves as a tool in chemical and pharmacological research. It is often listed among a series of tropine esters used to study structure-activity relationships and in the design of new molecules. The compound is also known by synonyms such as butropine and iisobutyroyl tropine. naturalproducts.netchem960.com Its role is less about direct therapeutic application and more about its utility as a building block and a reference compound in the exploration of tropane alkaloid chemistry. ontosight.aitargetmol.cn

Current Research Gaps and Future Perspectives in this compound Chemistry

Despite the long history of tropane alkaloid research, significant knowledge gaps remain, particularly for less common synthetic derivatives like this compound. The publicly available scientific literature on this compound is limited, with most information classifying it as a chemical intermediate for research purposes. ontosight.aitargetmol.cn There is a lack of comprehensive studies on its specific pharmacological profile, metabolic fate, and full potential for biological activity.

Future research on this compound could advance in several directions:

Pharmacological Screening: A thorough investigation into its biological effects is warranted. Given its structure, exploring its activity at muscarinic acetylcholine (B1216132) receptors would be a logical starting point to compare its potency and selectivity with established tropane alkaloids. ontosight.aiontosight.ai

Lead Compound for Derivative Synthesis: this compound could serve as a lead compound for the development of new semi-synthetic tropane esters. By modifying the isobutyrate moiety, chemists could systematically alter properties like lipophilicity and steric bulk to optimize for a desired biological target. ontosight.ai

Advanced Analytical Profiling: Many research efforts on plant-derived compounds combine aerial parts (leaves, stems, flowers) without separate assessments, and roots are often unexplored. While this compound is synthetic, this highlights a broader gap in detailed chemical profiling that, if applied, could reveal more about its stability and interactions in complex systems.

Emerging areas in tropane alkaloid research, such as metabolic engineering and the use of elicitors to boost production in plant cultures, could also provide new contexts for the synthesis and study of novel esters like this compound. numberanalytics.commdpi.comcabidigitallibrary.org The continued exploration of such compounds is essential for expanding the chemical diversity available for drug discovery and for fully understanding the structure-activity relationships within the tropane alkaloid class. numberanalytics.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate (B1197409) |

| Synonyms | Butropine, Iisobutyroyl tropine, 3α-Isobutyroxytropane |

| CAS Number | 495-80-7 |

| Molecular Formula | C₁₂H₂₁NO₂ |

| Molecular Weight | 211.30 g/mol |

| Appearance | Colorless liquid or oil |

Data sourced from multiple references. ontosight.ainaturalproducts.netchem960.comtargetmol.cn

Table 2: Examples of Tropane Esters

| Compound | Tropane-derived Alcohol | Acid Moiety | Classification |

|---|---|---|---|

| Atropine | Tropine | Tropic Acid | Natural (racemate of Hyoscyamine) |

| Scopolamine | Scopine (B3395896) | Tropic Acid | Natural |

| Cocaine | Methylecgonine | Benzoic Acid | Natural |

| Homatropine | Tropine | Mandelic Acid | Semi-synthetic |

| This compound | Tropine | Isobutyric Acid | Synthetic |

Data sourced from multiple references. uomustansiriyah.edu.iqmdpi.comontosight.ai

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3/t9-,10+,11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAINLAXRDPKCOO-ZACCUICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197813 | |

| Record name | Tropine isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-80-7 | |

| Record name | Tropine isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropine isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Tropine Isobutyrate

Established Synthetic Pathways for Tropine (B42219) Isobutyrate

The primary and most conventional method for synthesizing tropine isobutyrate is through the esterification of tropine. ontosight.ai

Esterification Reactions and Optimizations

Esterification is a fundamental reaction in organic synthesis, and in the context of this compound, it involves the reaction of tropine with an activated form of isobutyric acid. Common reagents include isobutyric acid itself, isobutyric anhydride (B1165640), or isobutyryl chloride, often in the presence of a base or an acid catalyst to facilitate the reaction and achieve high yields and purity. ontosight.aichemicalbook.com The reaction of tropine with isobutyric anhydride is a known pathway to produce this compound. chemicalbook.com

Optimizing these reactions often involves exploring different catalysts and reaction conditions. For instance, the use of functionalized acidic ionic liquids (FAILs) based on a tropine nucleus has been investigated as a "green chemistry" approach to catalyze esterification reactions, such as in the synthesis of aspirin. mdpi.com These FAILs, featuring a tropine-based cation, have demonstrated high catalytic efficiency. mdpi.com Another approach to esterification involves using a dried Dowex H+/NaI system, which has been shown to be effective for a variety of carboxylic acids and alcohols under mild conditions, offering a high-yielding and environmentally friendly alternative. nih.govacs.org

Table 1: Comparison of Esterification Methods

| Method | Reagents | Catalyst/Conditions | Advantages |

| Classical Esterification | Tropine, Isobutyric Acid/Anhydride/Chloride | Base or Acid Catalyst | Well-established, versatile ontosight.aichemicalbook.com |

| Functionalized Acidic Ionic Liquids (FAILs) | Salicylic Acid, Acetic Anhydride | Tropine-based FAILs | Green, reusable catalyst, high yield mdpi.com |

| Dowex H+/NaI System | Carboxylic Acids, Alcohols | Dried Dowex H+, NaI | Mild conditions, high conversion, environmentally friendly nih.govacs.org |

Stereochemical Control in Synthesis

The tropane (B1204802) skeleton possesses specific stereochemistry that is crucial for its biological activity. Tropine itself is the 3α-hydroxy derivative of tropane. uomustansiriyah.edu.iq The reduction of the precursor tropinone (B130398) is a key step that determines the stereochemistry at the C-3 position. nih.gov In many plant species, this reduction is catalyzed by two stereospecific enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). nih.govwikipedia.org TRI produces tropine (with a 3α-hydroxyl group), while TRII yields pseudotropine (with a 3β-hydroxyl group). nih.gov The higher activity of TRI generally leads to the predominance of tropine. wikipedia.org

For synthetic approaches outside of biological systems, achieving stereoselectivity can be more challenging. One strategy involves the stereoselective deprotonation of tropinone using chiral lithium amides to create a lithium enolate, which can then be reacted. cdnsciencepub.com While modest optical yields have been observed, this method highlights a potential pathway for the stereoselective synthesis of tropane alkaloids. cdnsciencepub.com Another advanced method involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives to access the tropane scaffold in a stereoselective manner. nih.govnih.govd-nb.inforesearchgate.net

Novel Approaches to this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of tropine esters, including this compound.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of tropine ester synthesis, this has led to the exploration of alternative catalysts and reaction media. As mentioned, tropine-based functionalized acidic ionic liquids (FAILs) have been synthesized and used as catalysts for esterification, aligning with green chemistry principles by replacing strong inorganic acids. mdpi.com Similarly, the Dowex H+/NaI method provides an environmentally friendly approach to esterification by using a reusable resin and avoiding harsh reagents. nih.govacs.org Furthermore, electrochemical methods have been developed for the N-demethylation of tropane alkaloids, which avoids hazardous oxidizing agents and toxic solvents. rsc.org

Chemoenzymatic and Biocatalytic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. rsc.org In the biosynthesis of tropane alkaloids like hyoscyamine (B1674123), the esterification of tropine with an activated acid is a key step. msu.edu While direct biocatalytic synthesis of this compound is not extensively detailed in the provided results, the principles are well-established. For instance, lipases are commonly used for the kinetic resolution of alcohols and the synthesis of esters. acs.org A chemoenzymatic approach could involve the enzymatic resolution of a racemic precursor followed by chemical synthesis steps. scispace.com The synthesis of various natural products has successfully employed chemoenzymatic strategies, combining the best of both chemical and enzymatic transformations to achieve high efficiency and stereoselectivity. semanticscholar.orgrsc.org

Derivatization Strategies of this compound Scaffold

The this compound scaffold can be modified at several positions to generate a library of related compounds. Derivatization can occur at the ester group, the nitrogen atom of the bicyclic system, or other positions on the tropane ring. acs.orgsaudijournals.com

Strategies for derivatization include:

Modification of the Ester Group: The isobutyrate ester can be hydrolyzed back to tropine, which can then be re-esterified with different carboxylic acids to create a variety of tropine esters. uomustansiriyah.edu.iq

N-Demethylation and N-Acylation: The methyl group on the nitrogen can be removed, often through electrochemical methods, to produce the corresponding nortropane derivative. rsc.org This secondary amine can then be functionalized, for example, through acylation. rsc.org

Ring Modification: More complex derivatizations can involve reactions on the tropane ring itself. For example, the ketone moiety in a precursor can be stereoselectively reduced. acs.org Other strategies involve ring-opening reactions or the introduction of new functional groups through cross-coupling reactions after forming an enol triflate. cdnsciencepub.comacs.org

Modifications at the Ester Moiety

The ester linkage in this compound is a primary site for chemical modification. The most fundamental transformation is hydrolysis, which cleaves the ester to yield tropine and isobutyric acid. This reaction can be reversed, and tropine can be esterified with numerous organic acids, a method established early in tropane alkaloid chemistry nih.gov.

A key synthetic strategy for modifying the ester moiety is transesterification . This process allows the isobutyrate group to be exchanged for other acyl groups. By reacting this compound with a different acid chloride, anhydride, or another ester under either acidic or basic catalysis, a new tropine ester can be formed. This approach is analogous to the synthesis of other medicinal tropane esters like homatropine (B1218969) (the mandelic acid ester of tropine) or benzatropine nih.gov. This versatility allows for the fine-tuning of the molecule's properties by altering the size, lipophilicity, and electronic nature of the ester side chain.

Alternatively, complete hydrolysis of this compound back to tropine provides a versatile intermediate. This tropine can then be re-esterified with a wide array of carboxylic acids to generate novel analogs, a common strategy in the development of tropane alkaloid derivatives nih.govnih.gov.

Modifications of the Tropine Core

The 8-azabicyclo[3.2.1]octane skeleton, known as the tropane core, offers several positions for structural diversification nih.govresearchgate.net.

N8-Position Modifications : The tertiary amine at the N-8 position is a frequent target for modification.

N-Alkylation : The nitrogen can be quaternized by reacting it with alkyl halides. For example, N-alkylation of atropine (B194438) leads to derivatives like atropine methylnitrate ump.edu.pl. This modification generally reduces the ability of the molecule to cross the blood-brain barrier, thereby limiting central nervous system effects.

N-Demethylation : The methyl group can be removed to yield the corresponding secondary amine, a nor-tropane derivative. Oxidative N-demethylation of tropane alkaloids like atropine and scopolamine (B1681570) has been achieved using various reagents, including a H₂O₂/Fe(III)-TAML catalyst system, to produce noratropine (B1679849) and norscopolamine, respectively researchgate.net. The resulting nortropine (B26686) isobutyrate could then be functionalized with different alkyl or functional groups nih.gov.

Ring System Modifications : The bicyclic carbon framework can also be altered.

Hydroxylation : The introduction of hydroxyl groups onto the tropane ring is a known biosynthetic and synthetic pathway that significantly impacts biological activity nih.govontosight.aithieme-connect.com. Enzymes such as hyoscyamine 6β-hydroxylase (H6H) can introduce a hydroxyl group at the C-6 position of the tropane ring in related alkaloids pnas.org. Synthetic strategies have also been developed to create 6- and 7-hydroxylated tropane analogs, which can be used to modulate receptor binding and functional activity nih.gov.

Table 1: Summary of Potential Synthetic Modifications of this compound

| Modification Site | Reaction Type | Reagents/Method | Potential Product |

|---|---|---|---|

| Ester Moiety | Transesterification | R'COCl, Base | Tropine R'-ester |

| Hydrolysis & Re-esterification | 1. H₃O⁺/OH⁻2. R'COOH, Acid | Tropine R'-ester | |

| Tropine Core (N8) | N-Alkylation | R-X (Alkyl Halide) | N-Alkyl-tropinium isobutyrate salt |

| N-Demethylation | Oxidizing agents (e.g., Fe(III)-TAML) | Northis compound |

| Tropine Core (Ring) | Hydroxylation | Oxidizing agents / Enzymatic | Hydroxythis compound |

Formation of Prodrugs and Research Probes

The chemical structure of this compound lends itself to applications as both a prodrug and a platform for creating research probes.

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This compound (also known as Ibutropin) is considered a prodrug of tropine. The isobutyrate ester group increases its lipophilicity compared to the parent alcohol tropine, potentially enhancing its ability to cross cell membranes. Once absorbed, the ester is hydrolyzed by endogenous esterases to release tropine, the active molecule frontiersin.org.

Research probes are essential tools for studying biochemical pathways and drug-receptor interactions. This compound can be synthetically modified to serve this purpose:

Isotopic Labeling : By incorporating stable or radioactive isotopes, the molecule can be traced and quantified in biological systems. For instance, synthesis with ¹³C- or ¹⁴C-labeled isobutyric acid would produce a labeled version for metabolic studies.

Fluorination for PET Imaging : The synthesis of tropane derivatives containing a positron-emitting isotope like fluorine-18 (B77423) allows the molecule to be used as an imaging agent in Positron Emission Tomography (PET). This technique enables the non-invasive, in vivo visualization and quantification of the drug's distribution and its binding to targets like the dopamine (B1211576) transporter nih.gov.

Reactivity and Stability Studies of this compound

The stability of this compound is a critical factor for its handling, storage, and in vivo behavior. The molecule's reactivity is dominated by the chemistry of the ester group and the tropane ring. The degradation of tropane alkaloids can be a complex process involving competitive and consecutive reactions such as hydrolysis and dehydration nih.gov.

Hydrolysis and Transesterification Kinetics

The primary reaction affecting the stability of this compound in aqueous solution is the hydrolysis of its ester bond. Detailed kinetic studies on the closely related tropane alkaloid, atropine, provide a model for understanding this process.

The hydrolysis of tropane esters is subject to both specific acid and specific base catalysis mdpi.comresearchgate.net. The rate of hydrolysis is significantly dependent on pH and temperature researchgate.netresearchgate.net.

Effect of pH : The reaction is slowest in a slightly acidic environment (pH ≈ 3-4). As the pH moves towards neutral or alkaline conditions, the rate of hydroxyl ion-catalyzed hydrolysis increases substantially mdpi.comresearchgate.net.

Effect of Temperature : As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis researchgate.net.

Enzymatic hydrolysis is also a key factor, particularly in a biological context. Esterases, such as butyrylcholinesterase (BChE) found in human plasma, are capable of hydrolyzing tropane esters. Kinetic analysis of atropine hydrolysis by human BChE revealed a specificity constant (kcat/Km) of 7.7 × 10⁴ M⁻¹ min⁻¹, indicating that while it is a substrate, it is hydrolyzed slowly compared to preferred substrates like butyrylthiocholine (B1199683) nih.gov.

The kinetics of transesterification are less commonly studied in the context of degradation but are important for synthetic applications. These reactions are typically catalyzed and can be driven to completion by removing one of the products, following standard principles of chemical equilibrium.

Table 2: Calculated Half-Life of Atropine Hydrolysis at Various pH and Temperature Conditions (Data adapted from kinetic studies as a model for tropine ester stability) researchgate.net

| Temperature (°C) | pH 2.0 | pH 4.0 | pH 5.0 | pH 7.0 |

|---|---|---|---|---|

| 20 | 10.7 years | 3.9 years | 4.3 years | 1.8 years |

| 40 | 1.4 years | 0.5 years | 0.56 years | 88 days |

| 60 | 100 days | 37 days | 41 days | 7.2 days |

| 80 | 10.2 days | 3.8 days | 4.2 days | 17.8 hours |

| 100 | 1.4 days | 12.5 hours | 13.8 hours | 2.5 hours |

Chemical Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis being the most prominent.

Hydrolysis : The principal degradation pathway involves the cleavage of the ester bond to yield tropine and isobutyric acid researchgate.netuomustansiriyah.edu.iq. This occurs in aqueous environments and is catalyzed by acid, base, or enzymes researchgate.netnih.gov.

Dehydration : Under certain conditions, particularly acidic solutions or high temperatures, tropane alkaloids can undergo dehydration. For atropine, this results in the formation of apoatropine ptfarm.plnih.gov. A similar dehydration reaction could occur with this compound, leading to the formation of the corresponding unsaturated derivative.

Thermal Degradation : When subjected to high temperatures, such as those in a gas chromatography (GC) inlet, tropane esters can undergo more extensive degradation. Studies on atropine and scopolamine show that at temperatures up to 250°C, degradation occurs via both ester bond cleavage (hydrolysis) and water elimination (dehydration) nih.govresearchgate.net. At even higher temperatures, fragmentation of the N-methyl group via formaldehyde (B43269) elimination can also occur nih.gov.

These degradation pathways highlight the importance of controlling pH and temperature to ensure the stability of this compound and related compounds.

Advanced Structural Elucidation and Computational Chemistry of Tropine Isobutyrate

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of tropine (B42219) isobutyrate, providing insights into its conformational dynamics, fragmentation behavior, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. nih.gov For tropine isobutyrate, 1D (¹H and ¹³C) and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to elucidate the spatial arrangement of atoms. researchgate.net

The tropane (B1204802) skeleton of this compound exists predominantly in a chair conformation for the six-membered ring. The conformation of the isobutyrate ester group relative to the tropane ring can be determined by analyzing nuclear Overhauser effects (NOEs) between the protons of the isobutyrate moiety and the protons of the tropane skeleton. nih.gov Specifically, the cis or trans relationship between the carbonyl group of the ester and the tropane ring can be established. nih.gov In related tropane alkaloids like atropine (B194438), a cis conformation between the C=O bond and the tropanyl group has been observed. nih.gov

Two-dimensional NMR experiments are particularly useful for assigning the complex proton and carbon signals of the bicyclic tropane system. nih.govresearchgate.net For instance, DQF-COSY (Double-Quantum Filtered COSY) can resolve heavily overlapping signals, which is common in the spectra of similar compounds. nih.gov The analysis of coupling constants, particularly ³J(H,H) values, provides further information on dihedral angles and thus the conformation of the molecule. lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of tropine and related tropane esters. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C5 (bridgehead) | ~2.0-2.2 | ~35-40 |

| C2, C4 | ~1.5-1.7 (axial), ~2.0-2.2 (equatorial) | ~25-30 |

| C3 | ~5.0-5.2 | ~65-70 |

| C6, C7 | ~1.8-2.1 | ~25-30 |

| N-CH₃ | ~2.3-2.5 | ~40-45 |

| Isobutyrate CH | ~2.5-2.7 | ~34-38 |

| Isobutyrate CH₃ | ~1.1-1.3 | ~18-22 |

| Carbonyl C=O | - | ~175-180 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. neu.edu.tr When analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS), 3-substituted tropane esters like this compound exhibit a characteristic fragmentation pattern. uchile.cl

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 211.30 g/mol . nih.gov The fragmentation of the tropane ring system typically leads to several key fragment ions. uchile.cl For 3α- or 3β-tropane esters, characteristic ions are observed at m/z 124, 94, and 82. uchile.cl The base peak is often the m/z 124 ion, which corresponds to the tropane ring after the loss of the ester side chain. nih.gov

The fragmentation of the isobutyrate moiety will also produce characteristic ions. Cleavage of the ester bond can lead to an acylium ion [CH(CH₃)₂CO]⁺ at m/z 71. Another common fragmentation pathway for esters is the McLafferty rearrangement, although this is more prevalent in longer-chain esters. libretexts.org

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 211 | [C₁₂H₂₁NO₂]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₄N]⁺ | Loss of the isobutyrate group from the tropane ring |

| 94 | [C₆H₈N]⁺ | Further fragmentation of the tropane skeleton |

| 82 | [C₅H₈N]⁺ | Further fragmentation of the tropane skeleton |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation from cleavage of the ester linkage |

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. ntu.edu.sgbiologic.net These techniques are instrumental in assigning the absolute configuration of chiral centers. nih.gov

Tropine itself is an achiral meso compound due to a plane of symmetry. However, esterification can lead to a chiral molecule if the esterifying acid is chiral or if the synthesis is stereospecific. The IUPAC name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate (B1197409) implies a specific stereochemistry for the tropane ring. nih.gov If this compound is synthesized in an enantiomerically pure form, CD and ORD can be used to confirm its absolute configuration. nih.govnih.gov

The CD spectrum is typically recorded in the UV region and shows positive or negative bands (Cotton effects) corresponding to the electronic transitions of chromophores, such as the carbonyl group of the ester, in a chiral environment. researchgate.net The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. biologic.net ORD measures the change in optical rotation with wavelength and can also be used to determine absolute configuration, often through the application of empirical rules like the octant rule for ketones and related chromophores. trygvehelgaker.no For complex molecules like tropane alkaloids, the absolute configuration is often determined by comparing experimental chiroptical data with that of known related compounds or with data obtained from theoretical calculations. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful in-silico tools to investigate the properties of this compound at an atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. By simulating molecular behavior, researchers can predict electronic characteristics, conformational flexibility, and potential biological interactions, thereby guiding further experimental work. The application of these computational techniques is crucial in understanding the structure-function relationship of tropane alkaloids and their derivatives. samipubco.comuio.no

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound, which dictate its reactivity, stability, and intermolecular interactions. uio.no These calculations solve approximations of the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels. uio.novub.be Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure of organic molecules. uio.no

For this compound, these calculations can elucidate key electronic parameters. High-level quantum chemistry calculations have been successfully used to examine the properties of related tropane alkaloids. researchgate.net The insights gained include understanding the distribution of electron density, identifying the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential map. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability, while the electrostatic potential map highlights regions of the molecule that are electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound Note: The following values are representative examples of parameters that would be obtained from quantum chemical calculations and are for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating molecular stability. | 7.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating local electron distribution. | N: -0.45, O(ester): -0.60 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. unram.ac.idmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the solvent environment. mdpi.comnih.gov This method is essential for exploring the vast conformational landscape of a flexible molecule like this compound. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its trajectory over nanoseconds or microseconds. Key analytical metrics derived from these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure molecular compactness, and the Solvent Accessible Surface Area (SASA) to quantify the molecule's exposure to the solvent. unram.ac.id These simulations can reveal the preferred conformations of the tropine ring and the isobutyrate ester side chain, which are crucial for its interaction with biological targets. mdpi.comnih.gov

Table 2: Key Metrics from Molecular Dynamics Simulation of this compound Note: This table presents typical data outputs from an MD simulation analysis to illustrate the method's capabilities.

| Metric | Description | Illustrative Finding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | The molecule reaches a stable equilibrium after 10 ns with an average RMSD of 2.5 Å. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecular structure. | Rg values fluctuate between 4.8 Å and 5.2 Å, suggesting conformational flexibility. unram.ac.id |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | The polar ester group shows a consistently high SASA, indicating its availability for H-bonding. unram.ac.id |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds to identify stable conformers. | The C-O-C=O ester linkage primarily adopts a planar conformation. |

Ligand-Protein Docking for Target Interaction Prediction

To understand the potential pharmacological action of this compound, ligand-protein docking simulations are employed. nih.gov Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). samipubco.commdpi.com This method is a cornerstone of modern drug discovery, allowing for the rapid screening of potential biological targets. nih.gov

The process involves placing the flexible this compound ligand into the binding site of a target protein with a known 3D structure. A scoring function then calculates the binding energy for thousands of possible poses, and the lowest energy pose is predicted as the most likely binding mode. unpatti.ac.id For tropane alkaloids, known targets include muscarinic acetylcholine (B1216132) receptors and other receptors in the central and peripheral nervous systems. acs.org Docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges formed between this compound and amino acid residues in the protein's active site. unpatti.ac.idacs.org

Table 3: Example Ligand-Protein Docking Results for this compound Note: This table illustrates hypothetical docking results against known tropane alkaloid targets.

| Potential Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Muscarinic M1 Receptor | -8.5 | Asp105, Tyr381 | Salt bridge with N-methyl group, H-bond with ester carbonyl. acs.org |

| Muscarinic M2 Receptor | -9.2 | Asn404, Tyr104 | H-bond with ester carbonyl, π-cation interaction with N-methyl group. acs.org |

| Butyrylcholinesterase (BChE) | -7.9 | Trp82, His438 | Hydrophobic interaction with tropane ring, H-bond with ester group. mdpi.com |

Pharmacological Mechanisms and Preclinical Biological Evaluation of Tropine Isobutyrate

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in pharmacology to determine how a compound interacts with specific cellular targets, such as receptors. These assays measure the binding affinity and functional effect of a compound, providing insight into its potential mechanism of action. wikipedia.org

Muscarinic Receptor Subtype Affinities and Selectivity

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that are crucial in the parasympathetic nervous system and are divided into five subtypes (M1-M5). mdpi.comnih.gov Tropane (B1204802) alkaloids are known to act as competitive, non-selective antagonists at these receptors, preventing the binding of the neurotransmitter acetylcholine. mdpi.comresearchgate.netnih.gov The affinity and selectivity for these subtypes can determine the pharmacological profile of a compound. nih.gov For instance, M1, M3, and M5 subtypes are coupled to Gq proteins, while M2 and M4 are coupled to Gi proteins, leading to different cellular responses upon activation. mdpi.comderangedphysiology.com

Table 1: General Muscarinic Receptor Antagonist Affinities of Related Tropane Alkaloids This table is illustrative of the general class and not specific to Tropine (B42219) Isobutyrate.

| Compound | Receptor Subtype | Affinity (Ki in nM) - Representative Values |

|---|---|---|

| Atropine (B194438) | M1, M2, M3, M4, M5 | Non-selective, high affinity |

| Pirenzepine | M1 | High |

| 4-DAMP | M3 | High |

| Methoctramine | M2 | High |

| Scopolamine (B1681570) | M1, M2, M3, M4, M5 | Non-selective, high affinity |

Source: Data compiled from general pharmacological knowledge. nih.gov

Nicotinic Acetylcholine Receptor Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that, like muscarinic receptors, respond to acetylcholine. wikipedia.org They are found in the central and peripheral nervous systems. wikipedia.org Some tropane alkaloids have been shown to interact with nAChRs, although generally with much lower affinity than for mAChRs. nih.gov For instance, atropine has been demonstrated to inhibit neuronal nAChRs in a non-competitive manner. nih.gov This interaction is dependent on concentration and membrane potential. nih.gov Detailed studies specifying the interaction of tropine isobutyrate with various nAChR subtypes have not been identified in the reviewed literature.

Other Neurotransmitter System Modulations

Beyond the cholinergic system, some tropane alkaloids can modulate other neurotransmitter systems. wikipedia.org For example, benzatropine increases the availability of dopamine (B1211576) by blocking its reuptake. mdpi.comnih.gov Recent studies have also investigated tropane alkaloids for activity at 5-HT2A receptors, finding that they are not agonists and thus have low hallucinogenic potential. acs.org Some research suggests that certain microbial metabolites, such as isobutyric acid, may influence intestinal neurotransmitters like GABA, tryptophan, and glutamine. researchgate.net However, direct evidence of this compound modulating other major neurotransmitter systems like the serotonergic, dopaminergic, or adrenergic systems is not available in the current literature.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are crucial for understanding a compound's metabolic fate and its potential to interfere with physiological processes.

Cholinesterase Inhibition Kinetics (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for the breakdown of acetylcholine. nih.govnih.gov Inhibition of these enzymes increases the concentration of acetylcholine in the synapse, enhancing cholinergic transmission. drugbank.com Many tropane esters are known to be ligands of BChE. mdpi.comresearchgate.net Atropine, for example, has been shown to be a substrate and a competitive inhibitor of BChE. mdpi.com The inhibitory constants (Ki) for atropine with BChE are in the range of 0.15–0.5 mM. mdpi.com

While specific kinetic data for this compound is not detailed, the inhibitory activity of related compounds on cholinesterases is well-documented. For instance, rivastigmine (B141) is a known inhibitor of both AChE and BChE with IC50 values in the nanomolar range. The interaction of tropane esters with BChE can be complex, sometimes causing allosteric activation or inhibition depending on the conditions. mdpi.comresearchgate.net

Table 2: Representative Cholinesterase Inhibition Data for Related Compounds This table provides context with related compounds and is not specific to this compound.

| Compound | Enzyme | Inhibition Parameter | Value |

|---|---|---|---|

| Atropine | BChE | Ki | 0.15 - 0.5 mM |

| Physostigmine | AChE | - | Reversible Inhibitor |

| Rivastigmine | AChE | IC50 | 4.3 - 4760 nM |

| Rivastigmine | BChE | IC50 | 16 - 238 nM |

Source: Data compiled from various pharmacological studies. drugbank.commdpi.com

Other Relevant Enzyme Targets

The metabolic pathways of drugs often involve a variety of enzymes. For example, cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.gov Some tropane alkaloids or their derivatives are known to interact with these enzymes. For instance, the leukotriene receptor antagonist montelukast (B128269) has been shown to bind to the xenobiotic-metabolizing enzyme, cytochrome P450 2C8. nih.gov There is currently no specific information available from the reviewed sources regarding the interaction of this compound with other relevant enzyme targets beyond the cholinesterases.

Cellular Signaling Pathway Modulation

The biological effects of this compound are rooted in its ability to modulate fundamental cellular signaling pathways, including those mediated by G-protein coupled receptors and ion channels.

G-protein coupled receptors (GPCRs) are a vast family of cell surface receptors that play a crucial role in cellular communication by transducing extracellular signals into intracellular responses. biomolther.orgnih.govmdpi.comslideshare.net The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of associated G-proteins and subsequent downstream signaling cascades. wikipedia.orgnih.govlibretexts.org These cascades often involve the generation of second messengers like cAMP and IP3, which regulate a multitude of cellular functions. wikipedia.orglibretexts.org

Tropane alkaloids, the class of compounds to which this compound belongs, are known to interact with GPCRs, particularly muscarinic acetylcholine receptors (mAChRs). mdpi.com These receptors are involved in diverse physiological processes, including the contraction of smooth muscles. mdpi.com The interaction of tropane alkaloids with mAChRs is typically as competitive, non-selective antagonists, preventing the binding of the neurotransmitter acetylcholine. mdpi.com This antagonism can modulate various signaling events, such as the inhibition of adenylyl cyclase, hydrolysis of phosphoinositides, and mobilization of intracellular calcium. mdpi.com

Dysregulation of GPCR signaling is implicated in numerous diseases, making them significant therapeutic targets. mdpi.comdrugdiscoverytrends.com The ability of this compound and related compounds to modulate GPCR signaling pathways underscores their potential for therapeutic applications in conditions characterized by aberrant signaling. ontosight.aibiosynth.com

Ion channels, which are pore-forming proteins that control the flow of ions across cellular membranes, are critical for neuronal excitability and muscle contraction. nih.govfrontiersin.org Their activity can be modulated by various factors, including voltage changes and the binding of ligands or second messengers. nih.govfrontiersin.org Neuromodulators often exert their effects by controlling ion channel activity through GPCR signaling cascades. frontiersin.org

The modulation of ion channels is a key mechanism of action for many pharmacologically active compounds. mdpi.com Tropane alkaloids can influence ion channel function. For instance, some tropeines have been shown to modulate glycine (B1666218) receptors, which are ligand-gated ion channels. nih.gov The interaction can be complex, leading to either potentiation or inhibition of the receptor's function depending on the specific compound and conditions. nih.gov Furthermore, some tropane derivatives have been found to affect the activity of Na+/K+-ATPase, an ion pump crucial for maintaining cellular membrane potential. nih.gov The actions of this compound are likely to involve effects on functional proteins in the plasma membrane, such as ion channels and receptors, as well as proteins within the cell. frontiersin.org

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Preclinical In Vitro Efficacy in Cell-Based Models

To assess the therapeutic potential and understand the mechanism of action of this compound, researchers utilize various in vitro models that mimic physiological and pathological conditions.

Neuronal cell cultures provide a valuable platform for investigating the effects of compounds on neuronal function and viability. biorxiv.orgnih.gov These models allow for the detailed study of cellular and molecular mechanisms in a controlled environment. biorxiv.orgnih.gov For example, human induced pluripotent stem cell (hiPSC)-derived neuronal networks can be used to study homeostatic plasticity and the effects of compounds on network activity. nih.gov Such models enable the assessment of a compound's neuroprotective or neurotrophic effects. nih.gov

While direct studies on this compound in specific neuronal cell culture models are not extensively detailed in the provided results, the known neurological actions of related tropane alkaloids suggest this would be a relevant area of investigation. chemfaces.com The ability to create complex in vitro neuronal networks allows for the analysis of how compounds affect network topology and activity-dependent self-organization. elifesciences.org

Assays measuring the contractility of smooth muscle are essential for evaluating compounds with potential antispasmodic activity. biosynth.comsemanticscholar.org These assays typically use isolated smooth muscle strips from various organs, such as the intestine or uterus, and measure changes in contractile force in response to the test compound. semanticscholar.orgmdpi.com Spontaneous or agonist-induced contractions can be studied to determine the inhibitory or excitatory actions of a substance. semanticscholar.org

The antispasmodic effects of various compounds, including essential oils containing esters like thymyl isobutyrate, have been demonstrated using isolated guinea pig ileum and rat gastrointestinal preparations. mdpi.comresearchgate.net These studies often investigate the underlying mechanisms, such as the modulation of calcium channels or the activation of potassium channels, which lead to smooth muscle relaxation. mdpi.com Given that this compound is indicated for conditions involving muscle spasms, its effects on smooth muscle contractility would be a primary focus of in vitro evaluation. biosynth.com

Neuronal Cell Culture Models

Preclinical In Vivo Studies in Animal Models (Focus on Mechanism and Efficacy)

Animal models are indispensable for evaluating the systemic effects, efficacy, and mechanism of action of a drug candidate before it can be considered for human trials. nih.gov These models can range from rodents to larger animals, depending on the research question. nih.govresearchgate.net

Preclinical in vivo studies have been conducted on tropane analogs to investigate their efficacy profiles. frontiersin.org For instance, research on a related compound, referred to as Ibutropin (this compound), has shown its ability to reverse the adverse effects of fentanyl on breathing and blood-gas chemistry in rats without compromising analgesia. frontiersin.orgnih.gov These studies suggest that the compound can enter the central nervous system and modulate opioid receptor signaling events. frontiersin.orgnih.gov

Conversely, the metabolite tropine was found to exacerbate the respiratory depressant actions of fentanyl, highlighting the importance of understanding the in vivo metabolism and pharmacological actions of a compound and its metabolites. frontiersin.orgnih.gov The contrasting effects of this compound and tropine suggest that the isobutyrate ester is crucial for its beneficial effects in this model. frontiersin.orgnih.gov Animal models for various conditions, such as dry eye or myopia, have also been used to study the effects of related tropane alkaloids like atropine. arvojournals.orgnih.gov

The following table summarizes the key findings from a preclinical in vivo study comparing the effects of Ibutropin (this compound) and its metabolite, tropine, on fentanyl-induced responses in rats. nih.gov

| Parameter | Effect of Ibutropin (this compound) | Effect of Tropine |

| Fentanyl-Induced Ventilatory Depression | Reversal | Worsening |

| Fentanyl-Induced Alveolar-Arterial Gradient Impairment | Reversal | Worsening |

| Fentanyl-Induced Arterial Blood Gas Chemistry Changes | Reversal | Worsening |

| Fentanyl-Induced Antinociception | No effect | No effect |

| Fentanyl-Induced Sedation Duration | Shortened | Lengthened |

Evaluation in Rodent Models of Neurological Function

Preclinical studies using rodent models are fundamental for assessing the impact of compounds on the central nervous system. nih.govfrontiersin.orgmdpi.commednexus.org For tropane alkaloids, this often involves evaluating effects on motor function, cognition, and responses to other neuroactive drugs. mdpi.comnih.gov

Recent research in freely-moving Sprague Dawley rats has provided specific insights into the neurological effects of this compound (ibutropin). A key study investigated its ability to counteract the adverse effects of the potent opioid, fentanyl. The administration of this compound was found to produce a rapid and sustained reversal of fentanyl-induced respiratory depression. frontiersin.orgresearchgate.net It effectively improved key ventilatory parameters, the alveolar-arterial gradient (an indicator of gas exchange efficiency), and arterial blood-gas chemistry, without diminishing the analgesic effects of fentanyl. frontiersin.orgresearchgate.netnih.gov

Interestingly, the parent molecule, tropine, had the opposite effect, worsening the respiratory depression caused by fentanyl. frontiersin.orgnih.gov This suggests that the isobutyrate ester moiety is critical to the observed beneficial neurological action. The contrasting effects are hypothesized to stem from the ability of this compound to more readily penetrate cells. frontiersin.orgnih.gov These findings highlight the compound's potential for modulating critical neurological pathways, specifically those involved in opioid-induced respiratory effects.

Table 1: Comparative Effects of this compound (Ibutropin) and Tropine on Fentanyl-Induced Responses in Rats frontiersin.orgnih.gov

| Parameter | Effect of Fentanyl | Effect of Fentanyl + this compound (Ibutropin) | Effect of Fentanyl + Tropine |

| Ventilatory Parameters | Depression | Reversal of Depression | Worsening of Depression |

| Alveolar Gas Exchange | Impaired | Reversal of Impairment | Worsening of Impairment |

| Arterial Blood-Gas Chemistry | Deleterious Changes | Reversal of Changes | Worsening of Changes |

| Sedation (Righting Reflex) | Lengthened | Shortened | Lengthened |

| Analgesia (Antinociception) | Increased | No Change | No Change |

Gastrointestinal Motility Studies in Animal Models

The gastrointestinal (GI) tract is richly innervated by the parasympathetic nervous system, with acetylcholine playing a primary role in stimulating smooth muscle contraction and peristalsis via muscarinic receptors. battlegroundhealingarts.commdpi.com As muscarinic antagonists, tropane alkaloids are known to inhibit GI motility. battlegroundhealingarts.comfao.org

While specific studies on this compound are not extensively documented in publicly available literature, its effects can be inferred from the actions of related compounds. Atropine, a prototypical tropane ester, is widely used as a standard agent to reduce GI motility in experimental models. mdpi.comnih.gov For instance, in studies using zebrafish, atropine is shown to inhibit the action of acetylcholine, thereby reducing the excitability of GI smooth muscle and decreasing the frequency and amplitude of peristalsis. mdpi.com Similarly, in charcoal meal transit tests in mice, atropine significantly reduces the movement of the charcoal meal through the intestine, indicating decreased motility. nih.gov

Given that this compound shares the core tropane structure and is expected to function as a muscarinic antagonist, it is predicted to exhibit similar inhibitory effects on gastrointestinal motility in animal models. ontosight.aibattlegroundhealingarts.com Preclinical evaluation would typically involve models like the charcoal meal transit test in mice or rats to quantify the extent of this inhibitory action. nih.gov

Ocular Effects in Animal Models (e.g., pupillary changes)

The application of muscarinic antagonists to the eye is well-known to cause mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) by blocking cholinergic stimulation of the iris sphincter muscle and the ciliary muscle. nih.gov Animal models are crucial for characterizing the potency and duration of these effects for new compounds. iris-pharma.comarvojournals.orgcriver.com

Direct preclinical data on the ocular effects of this compound are limited. However, extensive research on other tropine esters provides a strong basis for predicting its activity. Atropine, for example, causes a long-lasting mydriasis in mice. nih.gov Other synthetic tropine esters have been developed specifically for ophthalmic use, often to achieve a more rapid onset and shorter duration of action than atropine. mdpi.comnih.gov

Homatropine (B1218969) , the mandelic acid ester of tropine, produces a more rapid and less paralytic effect than atropine. mdpi.comnih.gov

Cyclopentolate and Tropicamide are other modified agents used for mydriasis, particularly in pediatric eye exams. mdpi.comnih.gov

In a study on cats, the tropane alkaloid scopolamine has been used to induce dry eye symptoms by suppressing lacrimation, another effect mediated by muscarinic receptor blockade. iris-pharma.comarvojournals.org Based on this established pharmacology, this compound is expected to produce dose-dependent mydriasis when applied topically in animal models such as rabbits, cats, or rodents. ontosight.ai The primary variables of interest in such preclinical studies would be the magnitude and duration of the pupillary dilation compared to standard agents like atropine.

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

The pharmacological activity of tropane alkaloids is highly dependent on their three-dimensional structure. mdpi.com Modifications to either the ester group attached to the tropine core or to the bicyclic tropane skeleton itself can profoundly influence receptor affinity, selectivity, and functional activity. inhn.orgnih.gov

Impact of Ester Moiety Variations on Receptor Affinity

The ester at the C-3 position of the tropine ring is a critical determinant of a molecule's interaction with muscarinic receptors. The nature of this ester moiety significantly affects binding affinity and potency.

The pharmacologically important tropane alkaloids, such as atropine and scopolamine, are esters of an aromatic acid (tropic acid) and a tropane alcohol (tropine or scopine). inhn.org The stereochemistry of this ester linkage is crucial; for instance, the S-(-)-isomer of hyoscyamine (B1674123) is estimated to be 30 to 300 times more potent as a muscarinic antagonist than its R-(+)-isomer. mdpi.com

Systematic variations of the ester group have led to the development of compounds with different pharmacological profiles. For example, replacing the tropic acid ester of atropine with a mandelic acid ester results in homatropine, which has about one-tenth the muscarinic blocking potency of atropine. mdpi.comtaylorandfrancis.com This demonstrates that even subtle changes to the size and structure of the acyl group can significantly alter receptor affinity. The isobutyrate ester of this compound represents another such variation, with its unique properties demonstrated in neurological studies where it reversed fentanyl's effects while the parent alcohol, tropine, did not. frontiersin.org This underscores the ester moiety's role not just in binding but in the ultimate pharmacological action.

Table 2: Influence of C-3 Ester Moiety on Tropane Alkaloid Activity

| Compound | Tropane Alcohol | Ester Moiety | Primary Pharmacological Note |

| Atropine | Tropine | (±)-Tropic Acid | Potent, non-selective muscarinic antagonist. inhn.orgmdpi.com |

| (-)-Hyoscyamine | Tropine | (-)-Tropic Acid | S-isomer, significantly more potent than the R-isomer. mdpi.com |

| Scopolamine | Scopine (B3395896) | (-)-Tropic Acid | Potent muscarinic antagonist with more pronounced CNS effects than atropine. inhn.org |

| Homatropine | Tropine | Mandelic Acid | ~1/10th the muscarinic blocking potency of atropine. taylorandfrancis.com |

| This compound | Tropine | Isobutyric Acid | Reverses fentanyl-induced respiratory depression in rats. frontiersin.orgresearchgate.net |

| Cocaine | Ecgonine Methyl Ester | Benzoic Acid | Primarily a dopamine transporter inhibitor. mdpi.com |

Role of Tropine Core Modifications on Target Selectivity

While the ester group is critical for affinity, modifications to the bicyclic tropane core itself can steer the compound's selectivity toward different receptor subtypes or even different classes of receptors. nih.gov The tropane ring (8-methyl-8-azabicyclo[3.2.1]octane) provides a rigid scaffold, and altering its structure can change how the molecule fits into a receptor's binding pocket. inhn.orgmdpi.com

Several examples illustrate the importance of the tropine core:

Scopine vs. Tropine : Scopolamine contains a scopine core, which is an epoxidized version of tropine (6,7-epoxy-tropine). This modification is associated with more significant central nervous system effects compared to atropine. inhn.org

Benzatropine : This compound combines the tropine skeleton with the benzhydryl moiety from diphenhydramine. This modification results in a compound that is a selective M1 muscarinic receptor antagonist and also a potent dopamine reuptake inhibitor, a profile useful in treating Parkinson's disease. mdpi.comnih.gov

Tropisetron : This compound possesses a tropane skeleton but is esterified with indole-3-carboxylic acid. This structural change shifts its primary target away from muscarinic receptors entirely, making it a selective 5-HT3 receptor antagonist used as an antiemetic. mdpi.com

2β-Position Modifications : In cocaine analogs, the substituent at the 2β-position is critical. Replacing the 2β-carbomethoxy group with various heterocyclic rings can maintain or enhance affinity for the dopamine transporter (DAT) while altering the behavioral profile, demonstrating that changes to the tropane core can dissociate binding affinity from functional effects. nih.govacs.org

These modifications highlight that the tropane core is not merely a passive scaffold but an active contributor to target selectivity, allowing for the development of drugs with widely divergent therapeutic applications, from anticholinergics to dopamine transporter inhibitors and serotonin (B10506) receptor antagonists. nih.govmdpi.com

Preclinical Pharmacokinetics and Metabolism Studies of Tropine Isobutyrate in Animal Models

Absorption and Distribution in Animal Systems

The absorption and distribution of a compound are critical determinants of its potential therapeutic efficacy and are influenced by its physicochemical properties.

Gastrointestinal Absorption Profiles

Tropane (B1204802) alkaloids, the class of compounds to which tropine (B42219) isobutyrate belongs, are generally known to be absorbed from the gastrointestinal tract. mdpi.com Specific quantitative studies detailing the oral bioavailability, peak plasma concentration (Cmax), and time to reach peak plasma concentration (Tmax) for tropine isobutyrate are not extensively available in the public domain. However, predictive models suggest that butropine exhibits favorable gastrointestinal absorption. imsc.res.in For related tropane alkaloids like atropine (B194438), rapid absorption from the gastrointestinal tract has been demonstrated in humans. drugbank.com The absorption of drugs can be influenced by various factors within the gastrointestinal tract, including pH, the presence of food, and drug formulation. researchgate.net

Tissue Distribution in Rodents and Other Animal Models

Following absorption, a drug is distributed to various tissues and organs throughout the body. For tropane alkaloids, rapid distribution into tissues is a known characteristic. mdpi.com Studies on the structurally related anticholinergic drugs tiotropium (B1237716) and ipratropium (B1672105) in rats have shown extensive distribution into tissues, with volumes of distribution (Vss) ranging from 3 to 15 L/kg. nih.gov Whole-body autoradiography of [14C]tiotropium in rats revealed a broad and rapid tissue distribution. nih.gov

While specific quantitative tissue distribution data for this compound is scarce, it is expected to distribute to various organs. The study of a drug's tissue distribution is crucial for understanding its sites of action and potential for accumulation. frontiersin.org Techniques like quantitative whole-body autoradiography (QWBA) are instrumental in visualizing and quantifying the distribution of radiolabeled compounds in animal tissues, including tumors and non-target organs. wuxiapptec.com

Table 1: General Tissue Distribution Characteristics of Tropane Alkaloids in Animal Models

| Tissue/Organ | General Distribution Pattern | Method of Investigation | Animal Model |

| Various Tissues | Rapid and broad distribution | Autoradiography, LC-MS/MS | Rats, Dogs |

| Liver | High concentration | Pharmacokinetic studies | Rats |

| Kidney | High concentration | Pharmacokinetic studies | Rats |

| Brain | Variable (see section 5.1.3) | In vivo imaging, PK studies | Rodents |

This table provides a generalized overview based on data from related tropane alkaloids. Specific data for this compound is limited.

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolism of a drug dictates its duration of action and the formation of potentially active or inactive metabolites. For this compound, ester hydrolysis is the most anticipated metabolic pathway.

Hepatic Metabolism (e.g., ester hydrolysis, oxidation)

The primary route of metabolism for this compound is expected to be the hydrolysis of its ester bond, a reaction catalyzed by carboxylesterases present in the liver and blood plasma. frontiersin.orgpharmaceutical-journal.com This enzymatic cleavage would yield tropine and isobutyric acid. frontiersin.org This metabolic pathway is common for many ester-containing drugs. pharmaceutical-journal.com

The liver is the principal organ for drug metabolism, containing a host of enzymes, including cytochrome P450 (CYP) and carboxylesterases, that biotransform xenobiotics. cigb.edu.cu While ester hydrolysis is the likely primary pathway for this compound, other metabolic reactions, such as oxidation, have been observed for other tropane alkaloids. For example, the in vivo metabolism of scopolamine (B1681570) in rats primarily yields phenolic metabolites, indicating oxidative pathways are involved. imsc.res.in Similarly, atropine is metabolized in the liver to tropine and tropic acid. nih.gov The specific involvement of CYP enzymes in the metabolism of this compound has not been detailed, but it is a possibility for secondary metabolic pathways.

Identification of Major Metabolites

Based on the expected metabolic pathway of ester hydrolysis, the major metabolite of this compound in animal models is predicted to be tropine . frontiersin.org There is currently limited direct information available from in vivo studies that definitively identifies and quantifies the full spectrum of metabolites for this compound. frontiersin.org

Studies on the metabolism of the related compound atropine have identified several metabolites in human urine, including noratropine (B1679849), tropine, atropine-N-oxide, and tropic acid. biomedpharmajournal.org The metabolic profile of tropane alkaloids can be species-specific. For instance, in rabbits, tropic acid was a major metabolite of scopolamine, whereas in rats, phenolic metabolites were predominant. imsc.res.in Therefore, while tropine is the most logical and anticipated major metabolite of this compound, further studies are required to fully characterize its metabolic fate in different animal models.

Table 2: Predicted and Known Metabolites of Tropine Esters in Animal Models

| Parent Compound | Predicted/Identified Metabolite(s) | Metabolic Reaction | Animal Model |

| This compound | Tropine, Isobutyric Acid | Ester Hydrolysis | Rat (Predicted) frontiersin.org |

| Atropine | Tropine, Tropic Acid, Noratropine, Atropine-N-oxide | Ester Hydrolysis, N-demethylation, Oxidation | Human, Rat nih.govbiomedpharmajournal.org |

| Scopolamine | Phenolic metabolites, Aposcopolamine, Norscopolamine, Tropic acid | Oxidation, Dehydration, N-demethylation, Ester Hydrolysis | Rat, Mouse, Guinea Pig, Rabbit imsc.res.in |

Excretion Routes in Animal Models

Direct experimental data on the excretion of this compound in any animal model is not found in the reviewed scientific literature. However, the excretion pathways can be inferred from its structural components and the general behavior of related tropane alkaloids.

Renal and Biliary Excretion Profiles

Without specific studies on this compound, its excretion profile must be hypothesized based on the known disposition of tropane alkaloids. Tropane alkaloids, in general, are predominantly eliminated from the body via the renal system. mdpi.com For instance, after administration in humans, a significant portion of atropine (a tropine ester) is excreted unchanged in the urine. fda.gov

It is anticipated that this compound would first undergo hydrolysis to tropine and isobutyric acid. Tropine itself is largely excreted renally. Isobutyric acid, a short-chain fatty acid, would likely be metabolized through endogenous pathways or excreted in urine. nih.govcambridge.org

Therefore, the primary route of excretion for this compound and its metabolites is expected to be renal. Biliary excretion is generally a less significant pathway for small molecules like tropane alkaloids unless they undergo extensive metabolism to form larger, more polar conjugates. nih.gov Given the absence of data, the extent of biliary contribution to this compound's elimination remains unknown.

Hypothetical Excretion Profile in Animal Models

To illustrate the expected, yet unconfirmed, excretion patterns, the following table presents a hypothetical breakdown based on data from related compounds. It must be emphasized that this table is not based on experimental results for this compound and serves only as a theoretical model.

| Animal Model | Excretion Route | Hypothetical Percentage of Administered Dose | Excreted Form | Basis of Hypothesis |

|---|---|---|---|---|

| Rat | Renal (Urine) | > 70% | Tropine, Metabolites, Unchanged this compound | Based on high renal excretion of atropine and other tropane alkaloids. mdpi.comfda.gov |

| Biliary (Feces) | < 30% | Metabolites | ||

| Dog | Renal (Urine) | > 60% | Tropine, Metabolites, Unchanged this compound | General pharmacokinetic patterns in dogs often show significant renal clearance for such compounds. frontiersin.org |

| Biliary (Feces) | < 40% | Metabolites |

Drug-Drug Interactions at a Preclinical Level

There are no published preclinical studies evaluating the potential for drug-drug interactions involving this compound. The assessment of such interactions typically involves in vitro and in vivo studies to determine if a compound can inhibit or induce metabolic enzymes (like cytochrome P450s) or drug transporters. bioivt.combiopharmaservices.com

The potential for drug-drug interactions with this compound would likely stem from its hydrolysis products. Tropine itself is not known to be a potent inhibitor or inducer of major drug-metabolizing enzymes. However, the metabolism of other tropane alkaloids, like scopolamine, has been shown to involve cytochrome P450 enzymes, suggesting a potential for interaction. mdpi.com For example, co-administration with a potent CYP3A4 inhibitor can affect the metabolism of scopolamine.

If this compound or its metabolites were substrates or inhibitors of renal transporters, such as organic cation transporters (OCTs) which are involved in the secretion of other tropane derivatives, there would be a potential for interactions with co-administered drugs that share this pathway. nih.gov

Hypothetical Drug-Drug Interaction Profile

The following table outlines potential, but unverified, drug-drug interactions at a preclinical level. This information is speculative and derived from the behavior of related compounds.

| Interaction Type | Potential Mechanism | Interacting Class of Drugs | Hypothetical Outcome in Animal Models | Basis of Hypothesis |

|---|---|---|---|---|

| Metabolic Enzyme Inhibition | Inhibition of CYP enzymes by a co-administered drug. | CYP3A4 Inhibitors (e.g., ketoconazole) | Potential increase in plasma concentrations of this compound if it is a CYP3A4 substrate. | Based on known metabolic pathways of other tropane alkaloids like scopolamine. mdpi.com |

| Metabolic Enzyme Induction | Induction of CYP enzymes by a co-administered drug. | CYP3A4 Inducers (e.g., rifampicin) | Potential decrease in plasma concentrations of this compound. | |

| Transporter-Based Interaction | Competition for renal transporters. | Inhibitors of Organic Cation Transporters (OCTs) (e.g., cimetidine) | Potential decrease in renal clearance and increase in plasma concentration of tropine/metabolites. drugbank.com | Based on the role of OCTs in the excretion of other tropane compounds. nih.gov |

Advanced Analytical Methodologies for Tropine Isobutyrate in Research

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for separating tropine (B42219) isobutyrate from impurities, degradation products, and metabolites. The choice of technique depends on the analyte's properties, such as volatility and polarity, and the analytical goal, whether it is purity assessment or quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tropane (B1204802) alkaloids and their esters, like tropine isobutyrate. mdpi.com Due to their non-volatile nature, HPLC is often preferred over gas chromatography. The separation is typically achieved on reversed-phase columns, with C18 being the most common stationary phase. mdpi.com

Methods for related tropane alkaloids often use a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer. mdpi.comresearchgate.net For the analysis of potential hydrolytic degradation products, such as tropic acid from atropine (B194438), a mobile phase of methanol (B129727) and a phosphate (B84403) buffer (pH 5-5.5) has proven effective. tandfonline.com Ultraviolet (UV) detection is common, though the sensitivity can be limited as tropane alkaloids exhibit relatively low absorption at less specific wavelengths. researchgate.net More advanced detectors, such as Diode Array Detectors (DAD) or mass spectrometers (MS), offer greater selectivity and sensitivity.

Below is a table summarizing typical HPLC conditions applicable for the analysis of this compound, based on methods developed for similar tropane alkaloid esters.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate (B1210297) with formic acid) tandfonline.comresearchgate.net |

| Detection | UV/DAD (e.g., 204-210 nm) researchgate.netsci-hub.se, Mass Spectrometry (MS) |

| Flow Rate | Typically 0.2 - 1.0 mL/min researchgate.netsci-hub.se |

| Application | Purity testing, quantification, degradation product analysis |

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While many tropane alkaloids can be analyzed directly by GC, compounds like this compound and its potential metabolites (tropine and isobutyric acid) often require derivatization to increase their volatility and thermal stability. researchgate.netnih.govscribd.com Tropane alkaloids can be thermally unstable, and high temperatures in the GC inlet can cause degradation. mdpi.com To mitigate this, derivatization to form more stable compounds, such as trimethylsilyl (B98337) (TMS) derivatives, is a common strategy. nih.gov

For the analysis of volatile metabolites like isobutyric acid, which is a short-chain fatty acid (SCFA), derivatization is essential. nih.gov Common methods include esterification to form fatty acid methyl esters (FAMEs) or derivatization with reagents like pentafluorobenzyl bromide (PFBBr). nih.gov These derivatives are then analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.net

The table below outlines representative GC conditions for analyzing volatile metabolites related to this compound.

| Parameter | Condition |

| Column | Semi-polar or polar capillary column (e.g., DB-225ms, Supelcowax-10) nih.govnih.govcore.ac.uk |

| Derivatization | Silylation (e.g., BSTFA) for tropine; Esterification (e.g., BCl3-methanol) or PFBBr for isobutyric acid nih.govnih.gov |

| Injector Temp. | Optimized to prevent degradation (e.g., ≤250°C for underivatized tropanes) mdpi.com |